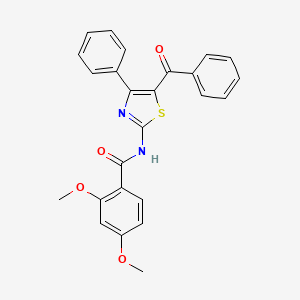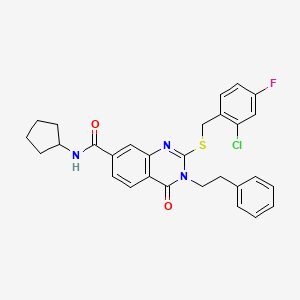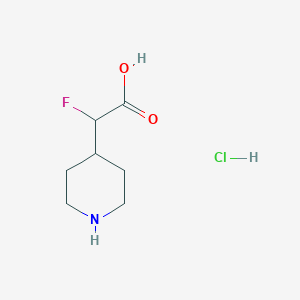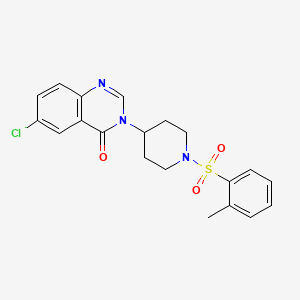![molecular formula C12H11ClN2O2 B3008146 [5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid CAS No. 1299293-47-2](/img/structure/B3008146.png)
[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid, also known as 5-CMPPA, is a novel compound with potential applications in scientific research and laboratory experiments. It is a synthetic organic compound composed of a pyrazol-4-ylacetic acid core, a 4-chlorophenyl ring, and a 3-methyl substituent. 5-CMPPA has been studied for its biochemical and physiological effects, as well as its potential use in scientific research applications.
科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques : The compound has been synthesized through various techniques, emphasizing its structural complexity and potential for diverse applications. For instance, Kumarasinghe et al. (2009) highlighted the regiospecific synthesis of a closely related compound and the importance of X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
Crystal and Molecular Structure : The crystallographic analysis of similar pyrazole compounds, as discussed by Prabhudeva et al. (2017), offers insights into their molecular structure, which is crucial for understanding their chemical behavior (Prabhudeva et al., 2017).
Pharmacological Applications
Antimicrobial and Anticancer Properties : Several studies have investigated the antimicrobial and anticancer potential of pyrazole derivatives. For instance, Hafez et al. (2016) synthesized novel pyrazole derivatives showing significant anticancer activity, surpassing that of the reference drug doxorubicin in certain cases (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antioxidant Activity : The antioxidant properties of pyrazole derivatives, as explored by Umesha et al. (2009), demonstrate their potential in biochemical applications and possibly in therapeutic contexts (Umesha, Rai, & Harish Nayaka, 2009).
Novel Synthesis Methods
Ultrasonics Promoted Synthesis : Trilleras et al. (2013) described an innovative ultrasonic-assisted synthesis method for pyrazole derivatives, offering advantages like shorter reaction times and good yields (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013).
Divergent Cyclisations : Smyth et al. (2007) explored the cyclization of pyrazole-acetic acids, demonstrating the versatility and complexity of reactions involving these compounds (Smyth, Matthews, Horton, Hursthouse, & Collins, 2007).
将来の方向性
Given the potential therapeutic applications of pyrazole derivatives , future research could focus on the synthesis and characterization of “[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid” and other similar compounds. Their biological activities could be evaluated in the context of various diseases, and their safety profiles could be assessed. This could lead to the development of new therapeutic agents.
作用機序
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, leading to changes in cellular functions . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
It’s known that indole derivatives, which share a similar structure, can affect a broad range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Result of Action
Similar compounds, such as indole derivatives, have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
strain CBS3 , suggesting that the presence of specific bacterial strains may influence its action.
特性
IUPAC Name |
2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-10(6-11(16)17)12(15-14-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKVQVXYAOWYSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[1-(3,5-Dichlorobenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B3008068.png)

![3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3008070.png)
![2-Amino-2-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3008071.png)


![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3008077.png)
![1,3-dimethyl-5-((2-morpholinoethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3008078.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B3008082.png)



![2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3008086.png)